1-(6-phenoxypyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-2-16-32-22-10-8-20(9-11-22)18-27-26(31)21-12-14-30(15-13-21)24-17-25(29-19-28-24)33-23-6-4-3-5-7-23/h3-11,17,19,21H,2,12-16,18H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTZTWLYQRLICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a piperidine core with various substituents, including a phenoxypyrimidine moiety and a propoxybenzyl group. This structural complexity suggests potential interactions with various biological targets.
Potential Biological Activities
- Antitumor Activity : Compounds with similar structural motifs have been studied for their antitumor properties. For example, piperidine derivatives often exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cell cycle progression or induce apoptosis .
- Antimicrobial Properties : Many piperidine derivatives demonstrate antibacterial and antifungal activities. The presence of the phenoxypyrimidine group may enhance these properties by increasing lipophilicity, allowing better membrane penetration .
- Neuropharmacological Effects : Given the piperidine structure, there is potential for neuroactive properties. Piperidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors .
Research Findings
While specific studies directly examining 1-(6-phenoxypyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide are scarce, related compounds have shown promising results:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Piperazine derivatives | Antifungal and Antitumor | |
| Phenoxypyrimidines | Antimicrobial | |
| Piperidine analogs | Neuropharmacological |
Case Studies
- Antitumor Activity Study : A study investigated a series of piperazine derivatives that were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Results indicated significant growth inhibition at certain concentrations, suggesting a pathway for further exploration in antitumor applications .
- Antimicrobial Evaluation : Another study focused on phenoxypyrimidine derivatives, revealing that modifications in the side chains could enhance antimicrobial efficacy against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares the target compound with key analogs, highlighting differences in substituents, molecular formulas, and biological activities:
Key Observations
Substituent Effects on Physicochemical Properties
- Phenoxy vs. Oxazole Rings: Analogs with oxazole substituents () exhibit antiviral activity against hepatitis C, whereas pyrimidine-based compounds () may target different pathways. The phenoxy group in the target compound could enhance π-π stacking interactions compared to bulkier oxazole rings .
- Heterocyclic Variations: The cyclopropylpyrimidine () and pyridazine () analogs demonstrate how minor changes in heterocyclic rings alter molecular weight and polar surface area, impacting solubility and bioavailability .
Q & A
Q. Advanced
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with bromodomains (e.g., BRD4) or kinase domains .
- MD simulations : Assess binding stability over 100-ns trajectories to validate target engagement .
- QSAR models : Correlate substituent lipophilicity (clogP) with cellular permeability for lead optimization .
How is structure-activity relationship (SAR) analysis conducted for analogs?
Q. Advanced
- Core modifications : Replace phenoxy with thiophene or pyridazine to evaluate π-π stacking effects .
- Substituent scanning : Systematic variation of benzyl groups (e.g., 4-propoxy vs. 4-ethoxy) quantifies steric/electronic contributions .
- Biological testing : Compare IC values across analogs in kinase inhibition assays to map pharmacophore requirements .
What challenges arise in reproducing synthetic protocols?
Q. Advanced
- Batch variability : Trace metal impurities in solvents can alter coupling efficiency; use ultrapure reagents .
- Oxygen sensitivity : Conduct reactions under inert gas (N) to prevent oxidation of pyrimidine intermediates .
- Crystallization issues : Polymorphism affects solubility; screen solvents (e.g., ethanol vs. acetonitrile) for consistent crystal forms .
How can biopharmaceutical properties be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
